Home > Products > Screening Compounds P80099 > Netarsudil dihydrochloride
Netarsudil dihydrochloride -

Netarsudil dihydrochloride

Catalog Number: EVT-8764215
CAS Number:
Molecular Formula: C28H29Cl2N3O3
Molecular Weight: 526.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Netarsudil dihydrochloride is classified as a Rho kinase inhibitor. It is derived from the amino isoquinoline amide class of compounds and functions by modulating intracellular signaling pathways that regulate vascular smooth muscle contraction and cellular proliferation. The compound is often marketed under the brand name Rhopressa®.

Synthesis Analysis

Methods and Technical Details

The synthesis of netarsudil dihydrochloride involves several key steps, primarily focusing on the preparation of its enantiomerically pure form. A notable method includes:

  1. Starting Material: The synthesis begins with racemic Boc-protected netarsudil.
  2. Separation of Enantiomers: The R and S enantiomers are separated using supercritical fluid chromatography, specifically employing a Chiralpak AS-H column with a mixture of methanol and dimethylethylamine in carbon dioxide as the eluent .
  3. Deprotection: The S-enantiomer is then deprotected using hydrochloric acid in dioxane to yield netarsudil dihydrochloride, achieving an enantiomeric excess greater than 98% .
  4. Alternative Methods: Other methods involve converting precursors through halogenation followed by esterification, leading to various salts such as dimesylate or mesylate forms, which are also relevant for pharmaceutical applications .
Molecular Structure Analysis

Structure and Data

Netarsudil dihydrochloride has a complex molecular structure characterized by its functional groups that facilitate its pharmacological activity. The molecular formula is C21_{21}H24_{24}Cl2_2N2_2O2_2, indicating the presence of two chlorine atoms as part of its dihydrochloride salt form.

  • Molecular Weight: Approximately 405.34 g/mol.
  • Structural Features: The compound contains an isoquinoline core structure, which is critical for its interaction with Rho kinases.
Chemical Reactions Analysis

Reactions and Technical Details

Netarsudil dihydrochloride participates in various chemical reactions typical for Rho kinase inhibitors:

  • Inhibition Mechanism: It inhibits ROCK1 and ROCK2 enzymes, leading to relaxation of the trabecular meshwork and increased aqueous outflow .
  • Pharmacokinetics: The compound exhibits a favorable pharmacokinetic profile with effective absorption when administered topically as an ophthalmic solution.
Mechanism of Action

Process and Data

The mechanism by which netarsudil dihydrochloride exerts its therapeutic effects involves several key processes:

  1. Rho Kinase Inhibition: By inhibiting Rho kinase, netarsudil promotes relaxation of smooth muscle cells within the trabecular meshwork.
  2. Increased Aqueous Humor Outflow: This relaxation leads to enhanced outflow facility, reducing resistance to aqueous humor drainage through Schlemm's canal.
  3. Reduction of Episcleral Venous Pressure: Additionally, netarsudil lowers episcleral venous pressure, further contributing to decreased IOP .

Clinical studies have shown that netarsudil effectively lowers IOP by approximately 20% from baseline levels when administered at concentrations of 0.02% once daily .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Netarsudil dihydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents, which facilitates its formulation into ophthalmic solutions.
  • Stability: The compound exhibits stability under recommended storage conditions, although degradation can occur under extreme temperatures or humidity.
Applications

Scientific Uses

Netarsudil dihydrochloride is primarily used in ophthalmology for:

  • Treatment of Glaucoma: It serves as an effective treatment option for patients with open-angle glaucoma or ocular hypertension.
  • Combination Therapy: Research indicates that combining netarsudil with other IOP-lowering agents can enhance therapeutic efficacy compared to monotherapy .

The ongoing research into Rho kinase inhibitors continues to explore their potential applications beyond glaucoma treatment, including roles in neuroprotection and fibrosis prevention .

Introduction to Netarsudil Dihydrochloride in Ocular Pharmacology

Historical Development and Rationale for Rho Kinase Inhibitors in Glaucoma Therapy

The therapeutic targeting of Rho-associated protein kinase in glaucoma originated from foundational research into the cytoskeletal regulation of trabecular meshwork cellular contractility. Early investigations identified that Rho guanosine triphosphatases and their downstream effectors, Rho-associated protein kinase 1 and Rho-associated protein kinase 2, serve as critical mediators of actomyosin-driven cellular tension within the juxtacanalicular region of the trabecular meshwork and the inner wall endothelium of Schlemm's canal. Seminal work by Honjo and colleagues demonstrated that the prototype Rho-associated protein kinase inhibitor Y-27632 significantly increased outflow facility in enucleated porcine eyes and lowered intraocular pressure in live rabbit models. This established proof-of-concept that pharmacological relaxation of the trabecular meshwork could overcome pathological resistance to aqueous humor outflow [1] [8].

The clinical rationale intensified with the recognition that transforming growth factor-β2—elevated in the aqueous humor of glaucoma patients—induces Rho-associated protein kinase-dependent cytoskeletal stiffening, extracellular matrix overproduction, and cross-linking within the trabecular meshwork. These pathological changes collectively increase outflow resistance independent of elevated intraocular pressure. Consequently, Rho-associated protein kinase inhibition emerged as a disease-modifying strategy to reverse the biomechanical and fibrotic pathologies underlying trabecular dysfunction. Ripasudil (approved in Japan in 2014) provided clinical validation of this mechanism but exhibited limitations including transient intraocular pressure reduction requiring twice-daily administration and a high incidence of conjunctival hyperemia. These shortcomings drove the pursuit of next-generation inhibitors with enhanced corneal permeability, sustained target engagement, and improved tolerability profiles [4] [8] [9].

Table 1: Evolution of Rho-associated Protein Kinase Inhibitors in Glaucoma Therapeutics

CompoundKey Pharmacological PropertiesClinical LimitationsDevelopment Stage
Y-27632Prototype inhibitor; demonstrated IOP reduction in animal modelsLimited ocular penetration; short duration of actionPreclinical
FasudilNon-selective ROCK inhibitor; systemic administrationOcular surface toxicity; unsuitable for topical deliveryInvestigational (systemic)
Ripasudil (K-115)First approved ROCK inhibitor (Japan 2014); twice-daily dosingTransient IOP reduction; hyperemia incidence >50%Marketed (2014-present)
Netarsudil (AR-13324)Dual ROCK/NET inhibitor; once-daily efficacy; triple mechanismConcentration-dependent hyperemia; corneal verticillataMarketed (2017-present)

Discovery and Structural Optimization of Netarsudil Dihydrochloride

The discovery of netarsudil dihydrochloride emerged from Aerie Pharmaceuticals' systematic medicinal chemistry campaign focused on amino-isoquinoline amide scaffolds. Initial high-throughput screening identified lead compounds with potent Rho-associated protein kinase inhibitory activity but suboptimal physicochemical properties for topical ocular delivery. Strategic optimization sought to enhance corneal penetration while maintaining target affinity through prodrug engineering. This effort yielded α-aryl-β-amino isoquinoline derivatives featuring esterification of the carboxylic acid moiety—a modification proven to dramatically increase transcorneal flux while serving as substrates for corneal esterases, which regenerate the active metabolite netarsudil-M1 intracellularly [1] [4] [8].

Structure-activity relationship analysis revealed that 4-substituted benzoyl esters provided optimal balance between lipophilicity, aqueous solubility, and enzymatic hydrolysis kinetics. Notably, the 2,4-dimethylbenzoate ester (netarsudil dihydrochloride) demonstrated exceptional corneal permeability and rapid conversion to netarsudil-M1, which exhibits five-fold greater potency against Rho-associated protein kinase 1/2 than the parent compound (inhibitory constant = 0.2 nM versus 1 nM). Enantiomeric resolution established the S-configuration as pharmacologically active, with netarsudil (S-enantiomer) exhibiting an inhibitory constant of 2 nM against Rho-associated protein kinase 2 compared to 340 nM for the R-enantiomer. This stereoselectivity arises from optimal positioning within the adenosine triphosphate-binding cleft of Rho-associated protein kinase, particularly through hydrogen bonding with methionine 156 and hydrophobic interactions with leucine 221 [1] [4] [10].

Table 2: Key Structural Features and Optimization Parameters of Netarsudil Dihydrochloride

Structural ElementChemical PropertyOptimization RationaleBiological Consequence
Amino-isoquinoline corePlanar heterocycle; MW 437.5High-affinity ROCK binding; target engagementKi 1 nM for ROCK1/ROCK2 inhibition
β-amino acid moietyIonizable primary amine (pKa ~8.7)Salt formation for solubility; enantiomeric selectivityDihydrochloride salt; S-enantiomer >100-fold more potent
2,4-dimethylbenzoate esterLipophilic ester (logP ~3.8)Enhanced corneal permeability; esterase substrateRapid corneal absorption; hydrolysis to netarsudil-M1
Isoquinolin-6-yl groupHydrogen bond acceptor/donorComplementary to NET binding pocketNET inhibition (Ki 1.8 nM); reduced aqueous production

The structural architecture of netarsudil dihydrochloride (chemical formula: C₂₈H₂₉Cl₂N₃O₃; molecular weight: 526.45 g/mol) incorporates these optimized features: the ionizable primary amine facilitates dihydrochloride salt formation for aqueous solubility (~100 mg/mL in water), while the dimethyl-substituted aromatic ester maximizes prodrug lipophilicity without crystallization in ophthalmic formulations. Crucially, metabolic studies confirmed that netarsudil dihydrochloride undergoes selective hydrolysis by corneal esterases to netarsudil-M1 (AR-13503), which demonstrates sustained presence in trabecular meshwork tissues with a half-life exceeding 175 minutes in human corneas. This localized bioactivation minimizes systemic exposure while ensuring prolonged target engagement at the site of action [1] [6] [10].

Significance of Dual ROCK/NET Inhibition in Aqueous Humor Dynamics

The therapeutic innovation of netarsudil dihydrochloride resides in its capacity to modulate aqueous humor dynamics through three complementary physiological mechanisms, achieved via concurrent inhibition of Rho-associated protein kinase and the norepinephrine transporter. This integrated pharmacological approach targets both proximal and distal aspects of the aqueous outflow system, distinguishing it from agents affecting single pathways [1] [3] [8].

Trabecular Meshwork Outflow Enhancement: Rho-associated protein kinase inhibition induces cytoskeletal relaxation in trabecular meshwork and Schlemm's canal endothelial cells through diminished phosphorylation of myosin light chain and myosin phosphatase target subunit 1. Preclinical studies demonstrated concentration-dependent disassembly of actin stress fibers (half maximal inhibitory concentration = 79 nM) and focal adhesions (half maximal inhibitory concentration = 16 nM) in human trabecular meshwork cells, reducing cellular stiffness and extracellular matrix production. Perfusion studies in human donor eyes confirmed a 53% increase in conventional outflow facility following netarsudil-M1 exposure (0.3 μM), accompanied by expansion of the trabecular meshwork and dilation of Schlemm's canal. These morphological changes directly counteract the pathological increases in outflow resistance characteristic of glaucoma [1] [3] [8].

Episcleral Venous Pressure Reduction: The norepinephrine transporter inhibitory activity of netarsudil dihydrochloride (inhibitory constant = 1.8 nM) potentiates vasodilatory effects in the distal aqueous outflow pathway. In vivo manometry studies documented 35% reduction in episcleral venous pressure in Dutch Belted rabbits (17 ± 2 mmHg baseline to 11 ± 1 mmHg post-treatment) without affecting systemic hemodynamics. This translates to decreased downstream resistance, as confirmed by clinical fluorophotometry showing 10% reduction in episcleral venous pressure in healthy human volunteers (7.9 ± 1.2 mmHg to 7.2 ± 1.8 mmHg). The mechanism involves norepinephrine accumulation in sympathetic nerve terminals, promoting α₂-adrenergic receptor-mediated vasodilation of episcleral venous plexuses [3] [5] [6].

Aqueous Humor Production Suppression: Norepinephrine transporter blockade in ciliary processes increases synaptic norepinephrine levels, activating inhibitory α₂-adrenergic receptors on ciliary epithelial cells. This suppresses adenylate cyclase activity and cyclic adenosine monophosphate production, diminishing chloride secretion and consequently aqueous inflow. Ocular pharmacokinetic studies in cynomolgus monkeys demonstrated 23% reduction in aqueous flow rate (1.60 ± 0.11 μL/min to 1.25 ± 0.19 μL/min) without altering uveoscleral outflow. Human studies corroborated this mechanism, showing a 15% trend toward aqueous flow reduction during diurnal measurements [3] [5] [6].

Table 3: Tripartite Mechanisms of Netarsudil Dihydrochloride in Aqueous Humor Dynamics

Physiological MechanismMolecular TargetFunctional OutcomeQuantitative Effect
Trabecular meshwork relaxationROCK1/ROCK2 inhibitionIncreased conventional outflow facility+53% in monkeys; +22% in humans (p=0.02)
Episcleral venodilationNET inhibitionReduced episcleral venous pressure-35% in rabbits; -10% in humans (p=0.01)
Ciliary process suppressionNET inhibition → α₂-AR activationDecreased aqueous humor production-23% in monkeys; trend toward -15% in humans (p=0.08)

The pharmacodynamic synergy of these mechanisms enables substantial intraocular pressure reduction across diverse glaucoma phenotypes. Particularly noteworthy is netarsudil dihydrochloride's efficacy in normal-tension glaucoma models, where its intraocular pressure-lowering effect remains independent of baseline pressure—unlike prostaglandin analogs. This pharmacological profile addresses the multifactorial nature of aqueous dysregulation in glaucoma, positioning netarsudil dihydrochloride as a rational therapeutic strategy for restoring physiological intraocular pressure homeostasis [4] [8] [9].

Properties

Product Name

Netarsudil dihydrochloride

IUPAC Name

[4-[3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride

Molecular Formula

C28H29Cl2N3O3

Molecular Weight

526.4 g/mol

InChI

InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H

InChI Key

LDKTYVXXYUJVJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.